molecular formula C9H13N3S B1419849 6-(piperidin-1-yl)pyrimidine-4(3H)-thione CAS No. 1113108-96-5

6-(piperidin-1-yl)pyrimidine-4(3H)-thione

Cat. No.: B1419849
CAS No.: 1113108-96-5
M. Wt: 195.29 g/mol
InChI Key: ZUTDSLFHLWKQLE-UHFFFAOYSA-N
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Description

6-(piperidin-1-yl)pyrimidine-4(3H)-thione is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine group at the 6-position and a thione group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperidin-1-yl)pyrimidine-4(3H)-thione typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the use of thiourea as a sulfur source to introduce the thione group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(piperidin-1-yl)pyrimidine-4(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.

    Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(piperidin-1-yl)pyrimidine-4(3H)-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential as an anticancer agent, as well as for its antimicrobial and antiviral properties.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(piperidin-1-yl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(piperidin-1-yl)pyrimidine-2-thione: Similar structure but with the thione group at the 2-position.

    4-(piperidin-1-yl)pyrimidine-2-thione: Similar structure but with the piperidine group at the 4-position and the thione group at the 2-position.

    6-(morpholin-4-yl)pyrimidine-4(3H)-thione: Similar structure but with a morpholine group instead of a piperidine group.

Uniqueness

6-(piperidin-1-yl)pyrimidine-4(3H)-thione is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for the development of new therapeutic agents and for use in various scientific research applications.

Properties

IUPAC Name

6-piperidin-1-yl-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c13-9-6-8(10-7-11-9)12-4-2-1-3-5-12/h6-7H,1-5H2,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTDSLFHLWKQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=S)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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